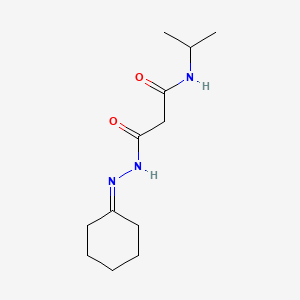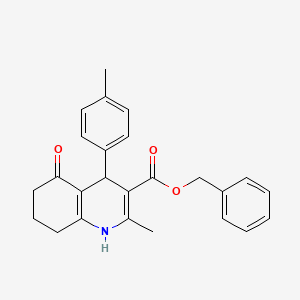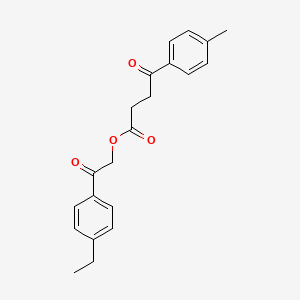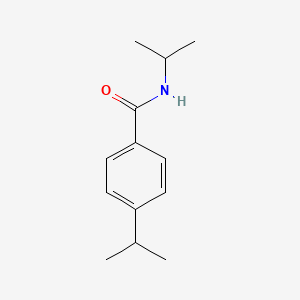
1-(1-piperidinylmethyl)-3a,7a-dihydro-1H-indole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-piperidinylmethyl)-3a,7a-dihydro-1H-indole-2,3-dione, also known as Compound 1, is a novel small molecule that has shown promising results in scientific research. This compound has been synthesized through various methods and has been found to have potential applications in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1-(1-piperidinylmethyl)-3a,7a-dihydro-1H-indole-2,3-dione 1 is not fully understood, but it is believed to act through multiple pathways. In cancer research, 1-(1-piperidinylmethyl)-3a,7a-dihydro-1H-indole-2,3-dione 1 has been found to inhibit the activity of the protein kinase B (AKT) pathway and induce apoptosis. In inflammation research, 1-(1-piperidinylmethyl)-3a,7a-dihydro-1H-indole-2,3-dione 1 has been found to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway and reduce the production of pro-inflammatory cytokines. In neurodegenerative disease research, 1-(1-piperidinylmethyl)-3a,7a-dihydro-1H-indole-2,3-dione 1 has been found to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-(1-piperidinylmethyl)-3a,7a-dihydro-1H-indole-2,3-dione 1 has been found to have various biochemical and physiological effects. In cancer research, 1-(1-piperidinylmethyl)-3a,7a-dihydro-1H-indole-2,3-dione 1 has been found to inhibit the proliferation of cancer cells and induce apoptosis. In inflammation research, 1-(1-piperidinylmethyl)-3a,7a-dihydro-1H-indole-2,3-dione 1 has been found to reduce the production of pro-inflammatory cytokines and reduce inflammation. In neurodegenerative disease research, 1-(1-piperidinylmethyl)-3a,7a-dihydro-1H-indole-2,3-dione 1 has been found to have neuroprotective effects and improve cognitive function.
Advantages and Limitations for Lab Experiments
1-(1-piperidinylmethyl)-3a,7a-dihydro-1H-indole-2,3-dione 1 has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, there are also limitations to working with 1-(1-piperidinylmethyl)-3a,7a-dihydro-1H-indole-2,3-dione 1, including its limited solubility in aqueous solutions and its high cost.
Future Directions
There are several future directions for research on 1-(1-piperidinylmethyl)-3a,7a-dihydro-1H-indole-2,3-dione 1. One direction is to investigate its potential applications in the treatment of other diseases, such as cardiovascular disease and diabetes. Another direction is to optimize the synthesis method to improve the yield and purity of 1-(1-piperidinylmethyl)-3a,7a-dihydro-1H-indole-2,3-dione 1. Additionally, further studies are needed to fully understand the mechanism of action of 1-(1-piperidinylmethyl)-3a,7a-dihydro-1H-indole-2,3-dione 1 and its potential side effects.
Conclusion:
In conclusion, 1-(1-piperidinylmethyl)-3a,7a-dihydro-1H-indole-2,3-dione 1 is a novel small molecule that has shown promising results in scientific research. It has been synthesized through various methods and has potential applications in the treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential side effects, but its high purity, stability, and low toxicity make it a promising candidate for future drug development.
Synthesis Methods
1-(1-piperidinylmethyl)-3a,7a-dihydro-1H-indole-2,3-dione 1 has been synthesized through various methods, including the reaction of 3-(1-piperidinylmethyl) indole with maleic anhydride, and the reaction of 3-(1-piperidinylmethyl) indole with maleimide. These methods have been optimized to obtain high yields of 1-(1-piperidinylmethyl)-3a,7a-dihydro-1H-indole-2,3-dione 1 with high purity.
Scientific Research Applications
1-(1-piperidinylmethyl)-3a,7a-dihydro-1H-indole-2,3-dione 1 has shown potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 1-(1-piperidinylmethyl)-3a,7a-dihydro-1H-indole-2,3-dione 1 has been found to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, 1-(1-piperidinylmethyl)-3a,7a-dihydro-1H-indole-2,3-dione 1 has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, 1-(1-piperidinylmethyl)-3a,7a-dihydro-1H-indole-2,3-dione 1 has been found to have neuroprotective effects and improve cognitive function.
properties
IUPAC Name |
1-(piperidin-1-ylmethyl)-3a,7a-dihydroindole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-13-11-6-2-3-7-12(11)16(14(13)18)10-15-8-4-1-5-9-15/h2-3,6-7,11-12H,1,4-5,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKHHHAIJWOSTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CN2C3C=CC=CC3C(=O)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Piperidin-1-ylmethyl)-3a,7a-dihydroindole-2,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 1-adamantyl[(3-cyclohexylpropanoyl)amino]acetate](/img/structure/B4943575.png)

![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4943582.png)

![N-(4-fluorobenzyl)-3-[1-(1,3-thiazol-5-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B4943607.png)
![1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(2-methoxybenzoyl)piperazine](/img/structure/B4943616.png)
![methyl 4-({[2-(methylthio)phenyl]amino}methyl)benzoate](/img/structure/B4943622.png)
![2,4-dichloro-N-[3-({[(3,4-dimethylbenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B4943626.png)


![diisopropyl [anilino(4-methoxyphenyl)methyl]phosphonate](/img/structure/B4943665.png)
![5-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4943672.png)

